molecular formula C5H6IN3O2 B8298012 1-(2-Iodoethyl)-2-nitroimidazole

1-(2-Iodoethyl)-2-nitroimidazole

Cat. No. B8298012
M. Wt: 267.02 g/mol
InChI Key: RYEXYTJFGWGVFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04456610

Procedure details

206 g of 1-(2-iodoethyl)-2-nitroimidazole were boiled under reflux for 1 hour in a solution of 41 g of sodium methylate in 2 liters of methanol. The solution was evaporated under reduced pressure and the residue was taken up with 2 liters of ethyl acetate and 1 liter of water. The organic phase was washed twice with 0.5 liters of 10% sodium chloride solution each time and evaporated to dryness. After recrystallization from diisopropyl ether, the residue yielded 98.2 g of 2-nitro-1-vinyl-imidazole, m.p. 64°-66° C.
Quantity
206 g
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
41 g
Type
reactant
Reaction Step Two
Quantity
2 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
I[CH2:2][CH2:3][N:4]1[CH:8]=[CH:7][N:6]=[C:5]1[N+:9]([O-:11])=[O:10].C[O-].[Na+]>CO>[N+:9]([C:5]1[N:4]([CH:3]=[CH2:2])[CH:8]=[CH:7][N:6]=1)([O-:11])=[O:10] |f:1.2|

Inputs

Step One
Name
Quantity
206 g
Type
reactant
Smiles
ICCN1C(=NC=C1)[N+](=O)[O-]
Step Two
Name
sodium methylate
Quantity
41 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
2 L
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was evaporated under reduced pressure
WASH
Type
WASH
Details
The organic phase was washed twice with 0.5 liters of 10% sodium chloride solution each time
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
After recrystallization from diisopropyl ether

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1N(C=CN1)C=C
Measurements
Type Value Analysis
AMOUNT: MASS 98.2 g
YIELD: CALCULATEDPERCENTYIELD 91.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.